N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide
Description
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide: is a complex organic compound that features both imidazolidinone and dithiane functional groups
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-3-11(2)9(16)14(10(17)12-11)13-8(15)7-6-18-4-5-19-7/h7H,3-6H2,1-2H3,(H,12,17)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZOSFMZNJVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)C2CSCCS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the dithiane moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: Functional groups on the imidazolidinone or dithiane can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane moiety can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced forms of the compound.
Scientific Research Applications
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active sites, while the dithiane moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[2-(4-fluorophenyl)morpholin-4-yl]acetamide
Uniqueness
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dithiane-2-carboxamide is unique due to the presence of both imidazolidinone and dithiane functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds that may only contain one of these groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
